Bienvenue dans la boutique en ligne BenchChem!

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

MAO-B inhibition Neuropharmacology Structure-Activity Relationship

This 4‑pyrrolidinyl quinoline is distinguished by its measurable MAO‑B selectivity (IC₅₀ 17 µM, >5.9‑fold over MAO‑A) and CNS‑compliant properties (XLogP3 3.4, TPSA 42.4 Ų). Unlike classical 4‑aminoquinolines, the 8‑methyl and 3‑ethyl ester substitutions create a unique inhibition fingerprint ideal for partial‑inhibition assays and lead‑like scaffold exploration. High‑purity batches enable reproducible enzyme studies and bifunctional probe development.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 478248-18-9
Cat. No. B2492287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
CAS478248-18-9
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3
InChIInChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3
InChIKeyOUDWESYMZXRANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (CAS 478248-18-9): A Structurally Defined Quinoline Research Tool with Documented MAO-B Inhibitory Activity


Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (CAS 478248-18-9) is a synthetic quinoline derivative characterized by a pyrrolidinyl substitution at the 4-position, an ethyl ester at the 3-position, and a methyl group at the 8-position [1]. It is a member of the 4-aminoquinoline class, structurally related to antimalarial agents and CNS-active compounds, but with a distinct substitution pattern that confers measurable, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) (IC₅₀ = 17 μM) and peroxidase (IC₅₀ = 1.01 μM) [2]. Its computed physicochemical properties, including a moderate lipophilicity (XLogP3 = 3.4) and a topological polar surface area (TPSA) of 42.4 Ų, align it with known CNS-penetrant chemical space, supporting its utility in neuropharmacological research [1].

Why Closely Related 4-Aminoquinoline Analogs Cannot Substitute for Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in MAO-B Research


Substitution of the quinoline core, even at a single position, profoundly alters biological activity and target selectivity. While the 4-pyrrolidinyl quinoline scaffold is common to antimalarial agents like 7-chloro-4-(1-pyrrolidinyl)quinoline (IC₅₀ ~nM against P. falciparum) , the specific 8-methyl and 3-ethyl ester substituents in ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate redirect its activity toward monoamine oxidase enzymes [1]. This compound exhibits a unique, quantifiable selectivity profile: it inhibits MAO-B with an IC₅₀ of 17,000 nM while sparing MAO-A (IC₅₀ >100,000 nM) [1]. This is a stark departure from the parent quinoline molecule, which preferentially inhibits MAO-A over MAO-B [2]. Consequently, substituting a structurally similar 4-aminoquinoline would not replicate this specific MAO-B inhibitory fingerprint, nor would it provide the same scaffold for structure-activity relationship (SAR) studies aimed at optimizing quinoline-based MAO-B inhibitors.

Quantitative Differentiation of Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate: A Head-to-Head Comparator Analysis


MAO-B Inhibitory Potency: A Moderate but Measurable Profile

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate demonstrates measurable, albeit modest, inhibition of human MAO-B with an IC₅₀ of 17,000 nM (17 μM) [1]. This is significantly weaker than the clinically approved MAO-B inhibitors selegiline (IC₅₀ = 51 nM) and rasagiline (IC₅₀ = 4.43 nM) . However, this compound's activity is not negligible and provides a distinct, quantifiable baseline for SAR studies aimed at improving the potency of quinoline-based MAO-B inhibitors. Its weak activity also makes it a useful control compound for assays requiring a moderate, non-saturating MAO-B inhibitor.

MAO-B inhibition Neuropharmacology Structure-Activity Relationship

Selectivity Index: Preferential Inhibition of MAO-B over MAO-A

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate exhibits a selectivity index (SI) for MAO-B over MAO-A of >5.9, calculated as IC₅₀(MAO-A) / IC₅₀(MAO-B) = >100,000 nM / 17,000 nM [1]. This is in contrast to the parent quinoline molecule, which is a more potent inhibitor of MAO-A than MAO-B [2]. While the selectivity of the target compound is modest compared to selegiline (SI ≈ 450) or rasagiline (SI ≈ 93) , it represents a clear, quantifiable shift in selectivity driven by its specific 8-methyl and 3-ethyl ester substitutions.

Selectivity index MAO-A MAO-B Neurochemistry

Peroxidase Inhibition: A Secondary Activity with Defined Potency

In addition to its MAO-B activity, ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate inhibits horseradish peroxidase with an IC₅₀ of 1,010 nM (1.01 μM) [1]. This is a secondary activity not commonly reported for 4-aminoquinolines. While direct comparators for this specific target are limited, this data point provides a quantifiable measure of the compound's broader enzymatic profile. For context, the compound is approximately 17-fold more potent against peroxidase than against MAO-B (1,010 nM vs. 17,000 nM), indicating that its biochemical effects are not limited to monoamine oxidases.

Peroxidase inhibition Enzymology Oxidative stress

Physicochemical Properties: Alignment with CNS Drug-Like Space

The computed physicochemical properties of ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate—specifically its lipophilicity (XLogP3 = 3.4) and topological polar surface area (TPSA = 42.4 Ų) [1]—place it within the favorable range for central nervous system (CNS) penetration. For comparison, the CNS drug-like space is generally defined by cLogP < 5 and TPSA < 90 Ų [2]. The compound's TPSA is notably low, suggesting good membrane permeability. In contrast, many 4-aminoquinoline antimalarials have higher TPSA values due to additional polar substituents (e.g., chloroquine has a TPSA of 28.2 Ų but a higher molecular weight and different substitution pattern) [3].

Lipophilicity CNS penetration Drug-likeness

Targeted Research Applications for Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate Based on Quantitative Evidence


Medicinal Chemistry: A Defined Starting Point for Quinoline-Based MAO-B Inhibitor Optimization

Given its measurable but weak MAO-B inhibitory activity (IC₅₀ = 17,000 nM) and modest selectivity over MAO-A (SI >5.9) [1], this compound serves as an ideal lead-like scaffold for medicinal chemistry programs aimed at developing more potent and selective MAO-B inhibitors. Its well-defined structure and readily modifiable functional groups (ethyl ester, pyrrolidine ring, 8-methyl position) allow for systematic SAR exploration. The compound's physicochemical properties (XLogP3 = 3.4, TPSA = 42.4 Ų) [2] further support its use in CNS-focused drug discovery campaigns.

Neuroscience Research: A Tool Compound for Probing Moderate MAO-B Inhibition in Cellular Models

The compound's moderate MAO-B IC₅₀ of 17 μM [1] makes it a valuable tool for in vitro studies where complete enzyme inhibition is undesirable. Researchers can use it to investigate the effects of partial MAO-B inhibition on neurotransmitter metabolism or to serve as a weak inhibitor control in enzyme assays. Its CNS-penetrant physicochemical profile [2] also makes it a candidate for ex vivo brain tissue studies, though in vivo pharmacokinetic data are needed to confirm brain exposure.

Enzymology: A Probe for Investigating Quinoline-Peroxidase Interactions

The compound's documented inhibition of horseradish peroxidase (IC₅₀ = 1,010 nM) [1] provides a basis for studying the interaction of 4-aminoquinolines with heme-containing peroxidases. This activity may be relevant to understanding the mechanism of action of antimalarial quinolines, which are known to interfere with heme detoxification in Plasmodium parasites. The compound's dual MAO-B/peroxidase inhibition profile also makes it a useful tool for exploring potential off-target effects in neuropharmacology research.

Chemical Biology: A Scaffold for Developing Bifunctional Probes

The compound's combination of a fluorescent quinoline core (which can be exploited in imaging applications) and its defined MAO-B inhibitory activity [1] makes it a promising scaffold for developing bifunctional chemical probes. By conjugating the ethyl ester or modifying the pyrrolidine ring, researchers can create tools that simultaneously label and inhibit MAO-B in cellular or tissue contexts, aiding in target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.